molecular formula C16H26O2 B14741051 2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one CAS No. 2411-18-9

2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14741051
CAS No.: 2411-18-9
M. Wt: 250.38 g/mol
InChI Key: YIYBGEMKNPZLNH-UHFFFAOYSA-N
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Description

2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of phenol and is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with methanol under acidic conditions to introduce the methoxy group. Industrial production methods often utilize large-scale reactors and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is widely used in scientific research due to its antioxidant properties. It is used in:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various reactive species, and the pathways involved often relate to the inhibition of oxidative chain reactions .

Comparison with Similar Compounds

Similar compounds include other phenolic antioxidants such as:

    Butylated Hydroxytoluene (BHT): Known for its use in food preservation and cosmetics.

    2,6-Di-tert-butylphenol: Used in similar applications but with different reactivity due to the absence of the methoxy group.

2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides a balance between steric hindrance and reactivity, making it particularly effective in stabilizing materials against oxidation .

Properties

CAS No.

2411-18-9

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2,6-ditert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C16H26O2/c1-14(2,3)11-9-16(7,18-8)10-12(13(11)17)15(4,5)6/h9-10H,1-8H3

InChI Key

YIYBGEMKNPZLNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

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